molecular formula C19H24N4O B2482160 4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2379975-44-5

4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B2482160
CAS No.: 2379975-44-5
M. Wt: 324.428
InChI Key: HVYOELMKALSQIO-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclobutyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the cyclobutyl group: This step often involves a cycloaddition reaction or a substitution reaction using cyclobutyl halides.

    Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions, where the piperidinyl group is introduced using a piperidine derivative.

    Attachment of the pyridin-4-yloxy group: This step typically involves an etherification reaction using pyridin-4-ol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutyl-6-{3-[(pyridin-3-yloxy)methyl]piperidin-1-yl}pyrimidine: Similar structure but with a different position of the pyridine ring.

    4-Cyclobutyl-6-{3-[(pyridin-2-yloxy)methyl]piperidin-1-yl}pyrimidine: Another positional isomer with the pyridine ring in the 2-position.

    4-Cyclobutyl-6-{3-[(quinolin-4-yloxy)methyl]piperidin-1-yl}pyrimidine: A related compound with a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of 4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-cyclobutyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-4-16(5-1)18-11-19(22-14-21-18)23-10-2-3-15(12-23)13-24-17-6-8-20-9-7-17/h6-9,11,14-16H,1-5,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYOELMKALSQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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